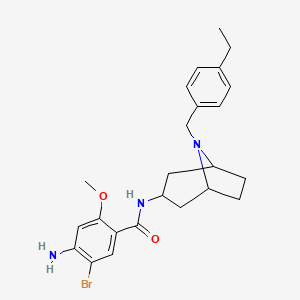
exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the amino and bromo groups, and the attachment of the azabicyclo octyl moiety. Common reagents used in these reactions include brominating agents, amines, and methoxy-protecting groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the bromo group would yield a de-brominated benzamide.
Scientific Research Applications
Exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to exo-4-Amino-5-bromo-2-methoxy-N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide include other benzamides with different substituents, such as:
- 4-Amino-5-bromo-2-methoxybenzamide
- N-(8-(4-ethylbenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other benzamides.
Properties
CAS No. |
76351-99-0 |
|---|---|
Molecular Formula |
C24H30BrN3O2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[8-[(4-ethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H30BrN3O2/c1-3-15-4-6-16(7-5-15)14-28-18-8-9-19(28)11-17(10-18)27-24(29)20-12-21(25)22(26)13-23(20)30-2/h4-7,12-13,17-19H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI Key |
NCYAGMVEVYYYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
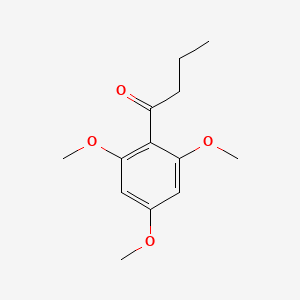
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
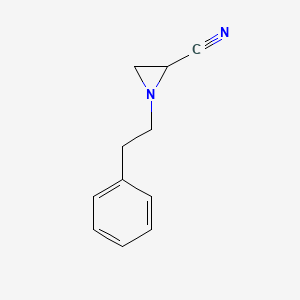
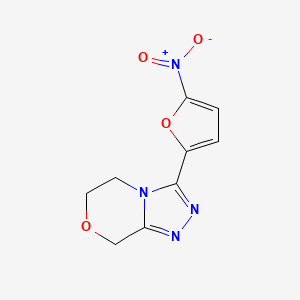
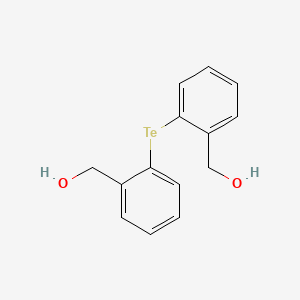
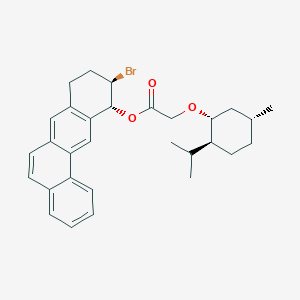
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
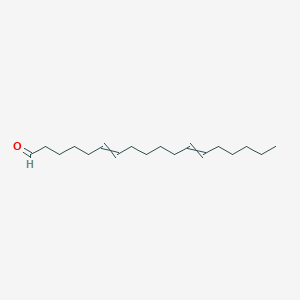
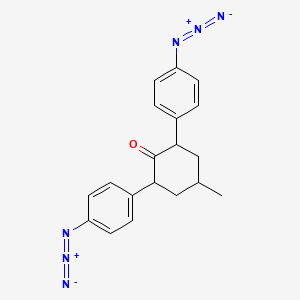
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
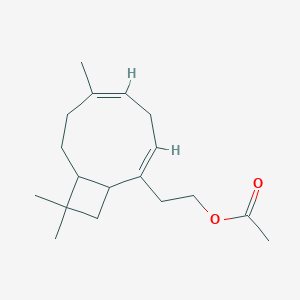
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
